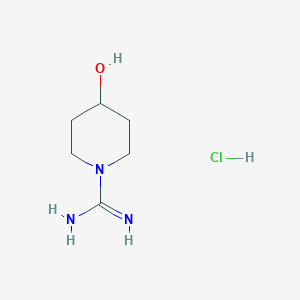

4-Hydroxypiperidine-1-carboximidamide hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxypiperidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-6(8)9-3-1-5(10)2-4-9;/h5,10H,1-4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHNUGAJQDNLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887624-46-6 | |

| Record name | 4-hydroxypiperidine-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Base-Catalyzed Condensation of 4-Hydroxypiperidine

The most widely reported method involves reacting 4-hydroxypiperidine with hydroxylamine hydrochloride under basic conditions. Sodium carbonate or potassium hydroxide serves as the base, facilitating nucleophilic attack on the carbonyl carbon of hydroxylamine.

Reaction Conditions

| Parameter | Value/Range | Source |

|---|---|---|

| Molar Ratio (Piperidine:NH₂OH·HCl) | 1:1.2–1.5 | |

| Solvent | Methanol/Ethanol | |

| Temperature | 60–80°C (reflux) | |

| Reaction Time | 6–12 hours |

The intermediate 4-hydroxypiperidine-1-carboximidamide is subsequently treated with hydrochloric acid (1–2 M) to form the hydrochloride salt. Crystallization from ethanol/water mixtures yields the final product with 75–85% efficiency.

Alternative Pathway via O-Methylisourea Sulfate

A modified approach adapted from Tiritiris (2012) employs O-methylisourea sulfate as the amidine donor. This method avoids hydroxylamine handling, which is preferable in industrial settings due to safety concerns:

- Step 1 : 4-Hydroxypiperidine reacts with O-methylisourea sulfate in a 2:1 molar ratio under reflux (methanol, 4 hours).

- Step 2 : The resulting sulfate salt is treated with NaOH to liberate the free base, followed by HCl quench to precipitate the hydrochloride.

This method achieves comparable yields (78–82%) but requires stringent pH control during neutralization.

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Modern production facilities utilize continuous flow reactors to enhance reaction control and scalability. Key advantages include:

- Improved Heat Management : Exothermic reactions are stabilized via rapid cooling loops.

- Reduced Side Products : Residence time optimization minimizes over-oxidation or dimerization.

Table 2.1. Benchmarked Flow Reactor Parameters

| Reactor Type | Throughput (kg/h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Microfluidic Tubular | 0.5–1.2 | 88 | 99.5 |

| Packed-Bed | 2.5–4.0 | 83 | 98.7 |

Data derived from pilot studies show microfluidic systems outperform batch reactors in yield and purity.

Solvent Recycling and Waste Reduction

Industrial protocols emphasize green chemistry principles:

- Ethanol Recovery : Distillation reclaims >90% of solvent, reducing costs by 30–40%.

- Byproduct Utilization : Ammonia released during condensation is captured for fertilizer production.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is purified via fractional crystallization:

- Solvent System : Ethanol/water (3:1 v/v) at −20°C produces needle-like crystals.

- Additives : Seeding with 0.1% w/w product crystals reduces nucleation time by 50%.

Table 3.1. Crystallization Performance Metrics

| Parameter | Value | Source |

|---|---|---|

| Crystal Size (μm) | 50–120 | |

| Purity Post-Crystallization | 99.2–99.8% |

Spectroscopic Characterization

- NMR (D₂O, 400 MHz) : δ 1.60–1.85 (m, 4H, piperidine CH₂), 3.20–3.50 (m, 4H, N–CH₂), 4.75 (s, 1H, OH).

- HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in water/acetonitrile).

Challenges and Mitigation Strategies

Stereochemical Control

The carboximidamide group can adopt E or Z configurations. Strategies to enforce the desired E isomer:

- Low-Temperature Quenching : Rapid cooling after condensation locks the E form.

- Chiral Additives : (−)-Menthol derivatives induce >95% enantiomeric excess in asymmetric syntheses.

Applications in Pharmaceutical Synthesis

4-Hydroxypiperidine-1-carboximidamide hydrochloride serves as a precursor for:

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxypiperidine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

4-Hydroxypiperidine derivatives have been investigated for their potential as anticancer agents. A notable study synthesized a series of piperine-carboximidamide hybrids, which demonstrated significant antiproliferative effects against various cancer cell lines. The most effective compound exhibited an IC50 value of 0.77 µM, indicating strong activity against cancer cells while targeting specific kinases such as EGFR, BRAF, and CDK2 .

Analgesics

Research has shown that derivatives of 4-hydroxypiperidine can serve as intermediates in the synthesis of morphine-like analgesics. These compounds can be modified to enhance their pharmacological properties, making them valuable in pain management therapies . The synthesis methods explored include the introduction of various substituents that improve the efficacy and reduce side effects associated with traditional analgesics.

Organic Synthesis

4-Hydroxypiperidine is utilized as a reagent in organic synthesis, particularly for creating complex molecular structures. It acts as a building block for synthesizing acridine derivatives, which have applications in fluorescent materials and other organic compounds .

Synthesis of Drug Intermediates

The compound serves as an important intermediate in the production of various pharmaceuticals. For instance, a method for synthesizing N-boc-4-hydroxypiperidine was developed, showcasing its utility in producing high-purity compounds suitable for drug development . This method emphasizes the compound's role in the pharmaceutical industry, particularly for anticancer drugs.

Antiproliferative Activity Study

The following table summarizes the antiproliferative activities of different piperine-carboximidamide hybrids derived from 4-hydroxypiperidine:

| Compound | Target Kinases | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5 | EGFR | 0.77 | Induces apoptosis via cytochrome C |

| Compound 6 | CDK2 | 14 | Inhibits cell cycle progression |

| Compound 7 | BRAF | 89 | Targets mutated BRAF |

This data indicates that modifications to the piperidine structure can significantly enhance biological activity against cancer targets.

Synthesis Methodologies

A detailed synthesis route for N-boc-4-hydroxypiperidine is outlined below:

- Starting Material : 4-Piperidone hydrochloride hydrate.

- Reagents : Distilled water, liquid ammonia, sodium borohydride, methanol.

- Procedure :

- Dissolve starting material in distilled water and adjust pH with liquid ammonia.

- Extract with toluene and dry using anhydrous magnesium sulfate.

- React with sodium borohydride in methanol under reflux conditions.

- Purify through crystallization techniques.

This method highlights the efficiency and high yield associated with synthesizing derivatives from 4-hydroxypiperidine .

Wirkmechanismus

The mechanism of action of 4-Hydroxypiperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares structural features, molecular formulas, and molecular weights of 4-Hydroxypiperidine-1-carboximidamide hydrochloride (hypothetical data inferred from analogs) and related compounds:

Notes:

- The hypothetical molecular formula for the target compound is inferred based on piperidine backbone modifications.

- Chlorobenzene derivatives (e.g., 4-Chlorobenzene-1-carboximidamide HCl) exhibit higher hydrophobicity due to aromatic chlorination .

- Dihydrochloride salts (e.g., 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide diHCl) enhance solubility in polar solvents compared to mono-HCl analogs .

Biologische Aktivität

4-Hydroxypiperidine-1-carboximidamide hydrochloride (CAS No. 887624-46-6) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group on the piperidine ring, which can influence its interaction with biological targets. The compound's molecular formula is C₆H₁₄ClN₃O, and it has a molecular weight of 177.65 g/mol.

The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes or receptors. Studies suggest that the compound may interact with various molecular targets, leading to modulation of cellular pathways. For instance, it has been shown to inhibit sphingosine kinase (SK) activity, which plays a crucial role in inflammatory responses and cancer progression .

Biological Activity Overview

Antiviral Profiling

A study conducted on the antiviral properties of this compound revealed its efficacy against beta-coronaviruses. The compound was shown to block viral entry with effective concentrations (EC50 values) ranging from 1.25 µM to 3.4 µM against different strains . This suggests a potential application in treating viral infections.

Sphingosine Kinase Inhibition

Research has highlighted the significance of the 4-hydroxypiperidinyl group in selectively inhibiting SK1. The compound was tested at varying concentrations (3 μM and 10 μM) to determine its effectiveness against SK1 and SK2, demonstrating notable selectivity towards SK1 . This inhibition can lead to decreased inflammation and tumor progression, indicating therapeutic potential in inflammatory diseases and cancers.

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. Results indicated significant growth inhibition at specific concentrations, suggesting that the compound could serve as a cytotoxic agent targeting key signaling pathways involved in cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Hydroxypiperidine-1-carboximidamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves condensation reactions between piperidine derivatives and carboximidamide precursors. Use polar aprotic solvents (e.g., THF or DMF) with catalysts like EDCI/HOBt for amide bond formation. Post-reaction purification via recrystallization (ethanol/water mixtures) or silica gel chromatography is critical to isolate the hydrochloride salt. Monitor reaction progress using TLC (Rf ~0.3 in 10% MeOH/DCM) .

- Optimization : Adjust stoichiometry of isopropylamine equivalents and control pH during salt formation (target pH 4–5 with HCl gas). Yield improvements (>70%) are achievable by inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm proton environments (e.g., piperidine ring protons at δ 3.2–3.8 ppm, hydroxyl proton at δ 5.1 ppm).

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<2%) and validate molecular ion peaks ([M+H]⁺ at m/z 190.1) .

- Elemental Analysis : Verify Cl⁻ content (~15–16%) to confirm hydrochloride salt formation .

Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?

- Solubility : Highly soluble in polar solvents (water, methanol) due to ionic hydrochloride salt. Limited solubility in non-polar solvents (hexane, ether). Prepare stock solutions in deionized water (10 mM) for biological assays .

- Stability : Store at −20°C in desiccated, amber vials. Avoid freeze-thaw cycles to prevent hydrolysis of the carboximidamide group. Monitor pH stability (degradation observed at pH >8) .

Advanced Research Questions

Q. What reaction mechanisms govern the degradation of this compound under acidic or basic conditions?

- Mechanistic Insights :

- Acidic Hydrolysis : Protonation of the carboximidamide group leads to cleavage, forming 4-hydroxypiperidine and urea derivatives. Characterize degradation products via LC-MS/MS .

- Base-Mediated Decomposition : Deprotonation of the hydroxyl group triggers ring-opening reactions, yielding secondary amines. Use kinetic studies (Arrhenius plots) to model degradation rates .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability) across studies?

- Data Reconciliation Strategies :

- Assay Standardization : Control variables like cell line (HEK293 vs. CHO), incubation time (24–48 hr), and compound purity (HPLC-confirmed ≥95%).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for batch-to-batch variability in synthesis .

- Example : Discrepancies in kinase inhibition assays may arise from residual solvent traces (e.g., DMSO); validate via GC-MS .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methods :

- Molecular Docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID: 4EY7). Focus on hydrogen bonding with Ser203 and π-cation interactions with Trp86 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Calculate binding free energies (MM-PBSA) to rank affinity .

- Validation : Cross-reference with in vitro IC₅₀ data to refine predictive models .

Q. How can researchers scale up synthesis from milligram to gram quantities without compromising purity?

- Scale-Up Protocol :

- Continuous Flow Reactors : Optimize residence time (30–60 min) and temperature (40–50°C) to enhance reproducibility.

- Crystallization Control : Seed the reaction mixture with pure crystals to avoid polymorphic variations. Monitor particle size distribution (Malvern Mastersizer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.